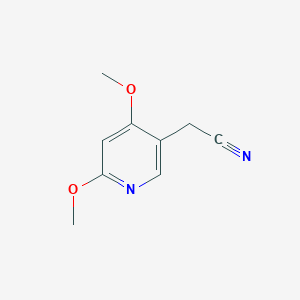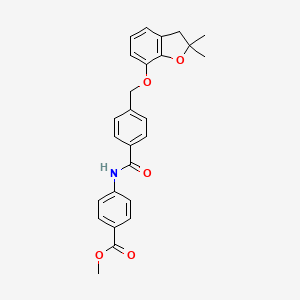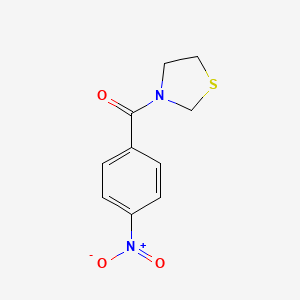
2-(4,6-Dimethoxypyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a chemical compound with the CAS Number: 1781041-74-4 . It has a molecular weight of 178.19 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is 1S/C9H10N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3H2,1-2H3 . This indicates that the compound has a molecular formula of C9H10N2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
2-(4,6-Dimethoxypyrimidin-2-yl) acetonitrile has been synthesized using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as raw material, with para-toluenesulfonic acid acting as a catalyst. This process has been optimized to achieve a yield above 90% under specific reaction conditions, demonstrating its effective synthesis for further applications in chemical research and development (Jin Dong-yuan, 2010).
Chemical Reactions and Derivatives
The compound is a precursor in the synthesis of various chemical derivatives, including herbicidal and pharmaceutical agents. Notably, novel N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives have been designed and synthesized, although preliminary bioassays indicated no significant herbicidal activities at standard concentrations (Li Yuan-xiang, 2011). Additionally, the interaction with nitric acid in acetonitrile can lead to nitration and oxidative dimerisation of related dimethoxyindoles, further underscoring its utility in synthetic chemistry (Tinnagon Keawin et al., 2005).
Analytical Methods
Analytical techniques such as high-performance liquid chromatography (HPLC) have been developed for detecting derivatives of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile, demonstrating its importance in chemical analysis and quality control processes (Xue Si-jia, 2006).
Photophysical Properties and Applications
Research into the stability and photophysical properties of lanthanide triple-stranded helicates with ligands derived from bis(benzimidazolyl)pyridine has indicated potential applications in coupling with biological material, highlighting the broader relevance of 2-(4,6-dimethoxypyrimidin-3-yl)acetonitrile derivatives in the development of novel materials with specific photophysical properties (C. P. Iglesias et al., 2000).
Environmental and Biological Studies
The environmental degradation of imazosulfuron, a compound related to 2-(4,6-dimethoxypyrimidin-3-yl)acetonitrile, in soil has been studied, providing insights into its environmental fate and highlighting the importance of understanding the degradation pathways of chemical derivatives in agricultural settings (P. Morrica et al., 2001).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal word . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
2-(4,6-dimethoxypyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWABXQPEADLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethoxypyridin-3-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)

![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)

![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)



![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)
